molecular formula C21H15NO2S2 B2695267 (E)-5-(2-methoxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one CAS No. 638140-03-1

(E)-5-(2-methoxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one

Cat. No.: B2695267
CAS No.: 638140-03-1
M. Wt: 377.48
InChI Key: FGOUSTQGTJGXOE-CPNJWEJPSA-N
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Description

(E)-5-(2-methoxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a methoxybenzylidene group and a naphthyl group, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(2-methoxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one typically involves the condensation of 2-methoxybenzaldehyde with 3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques, such as recrystallization or chromatography, would be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(2-methoxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Compounds with various functional groups replacing the methoxy group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential anticancer activity.

Mechanism of Action

The mechanism of action of (E)-5-(2-methoxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound may inhibit specific enzymes involved in cell proliferation, leading to its anticancer activity. Additionally, it may modulate inflammatory pathways, contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

    (E)-5-(2-hydroxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one: Similar structure with a hydroxy group instead of a methoxy group.

    (E)-5-(2-chlorobenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one: Similar structure with a chloro group instead of a methoxy group.

    (E)-5-(2-nitrobenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one: Similar structure with a nitro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in (E)-5-(2-methoxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds with different substituents.

Properties

IUPAC Name

(5E)-5-[(2-methoxyphenyl)methylidene]-3-naphthalen-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO2S2/c1-24-18-9-5-4-8-16(18)13-19-20(23)22(21(25)26-19)17-11-10-14-6-2-3-7-15(14)12-17/h2-13H,1H3/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOUSTQGTJGXOE-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/2\C(=O)N(C(=S)S2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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